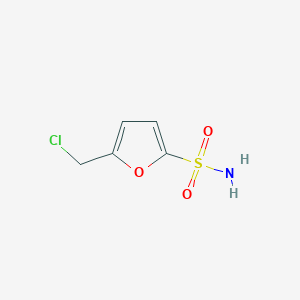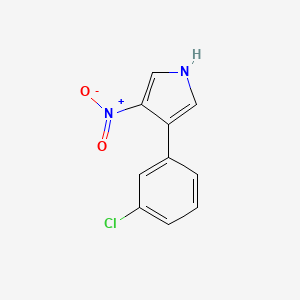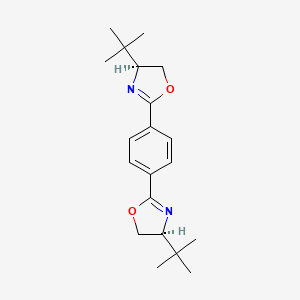
1,4-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene is a chiral compound featuring two oxazoline rings attached to a benzene core. The presence of tert-butyl groups and the chiral centers in the oxazoline rings make this compound particularly interesting for various applications in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids or their derivatives under dehydrating conditions.
Attachment to Benzene Core: The oxazoline rings are then attached to the benzene core through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to oxazoles.
Reduction: The oxazoline rings can be reduced to amino alcohols.
Substitution: The benzene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nitrating agents under acidic conditions.
Major Products
Oxidation: Oxazoles.
Reduction: Amino alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,4-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene has several scientific research applications:
Asymmetric Synthesis: Used as a chiral ligand in asymmetric catalysis.
Material Science: Employed in the synthesis of chiral polymers and materials.
Medicinal Chemistry: Investigated for its potential use in drug development due to its chiral properties.
Coordination Chemistry: Used to form complexes with metals for various catalytic applications.
Mechanism of Action
The mechanism of action of 1,4-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene in asymmetric catalysis involves the formation of a chiral environment around the metal center. This chiral environment induces enantioselectivity in the catalytic reactions, leading to the preferential formation of one enantiomer over the other. The oxazoline rings coordinate to the metal center, stabilizing the transition state and enhancing the reaction rate.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene: Features tert-butyl groups and oxazoline rings.
1,4-Bis((S)-4-(isopropyl)-4,5-dihydrooxazol-2-yl)benzene: Similar structure but with isopropyl groups instead of tert-butyl groups.
1,4-Bis((S)-4-(methyl)-4,5-dihydrooxazol-2-yl)benzene: Similar structure but with methyl groups instead of tert-butyl groups.
Uniqueness
This compound is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and enhance the selectivity of the compound in asymmetric catalysis. The chiral centers in the oxazoline rings further contribute to its effectiveness in inducing enantioselectivity.
Properties
Molecular Formula |
C20H28N2O2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(4S)-4-tert-butyl-2-[4-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H28N2O2/c1-19(2,3)15-11-23-17(21-15)13-7-9-14(10-8-13)18-22-16(12-24-18)20(4,5)6/h7-10,15-16H,11-12H2,1-6H3/t15-,16-/m1/s1 |
InChI Key |
PYWFEROGTALLFM-HZPDHXFCSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=CC=C(C=C2)C3=N[C@H](CO3)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=C(C=C2)C3=NC(CO3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


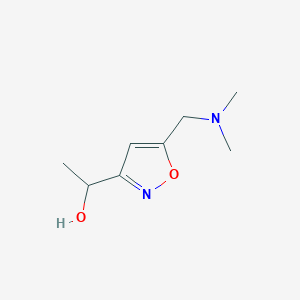
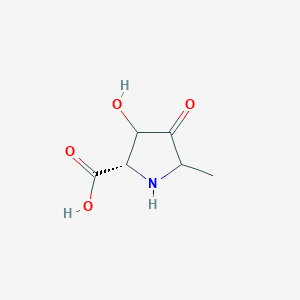
![5-Hydroxy-4-{4-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12874368.png)
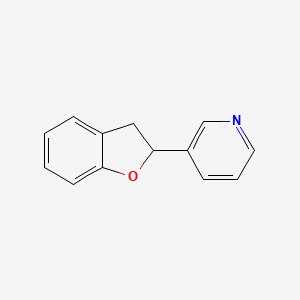
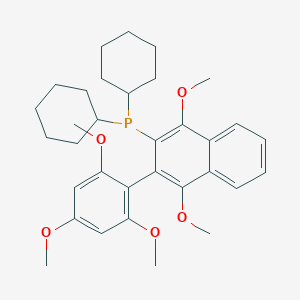
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12874382.png)
![Pyrrolo[2,1-d][1,2,3,5]tetrazine](/img/structure/B12874388.png)

